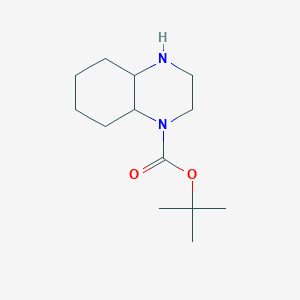

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXTVALAEXFDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886780-73-0 | |

| Record name | tert-butyl decahydroquinoxaline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate typically involves the condensation of appropriate amines with diketones or aldehydes, followed by cyclization and esterification reactions. One common method involves the reaction of 1,2-diamines with diketones under acidic or basic conditions to form the quinoxaline ring. The resulting intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, reduced quinoxalines, and quinoxaline derivatives with different functional groups .

Scientific Research Applications

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism by which tert-butyl octahydroquinoxaline-1(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline ring system can interact with enzymes, receptors, and other biomolecules, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue identified is tert-butyl (3aS,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate (Ref: 10-F792003) . While both compounds share a tert-butyl carboxylate protective group, their core heterocyclic systems differ significantly:

Key Differences:

In contrast, the pyrrolo-pyridine analogue’s 5/6-ring system introduces puckering, which may influence conformational flexibility and binding specificity . The nitrogen atom positions differ: quinoxaline has N atoms at positions 1 and 4, while pyrrolo-pyridine places N in the pyridine ring and adjacent to the pyrrolidine moiety. This alters hydrogen-bonding capacity and basicity .

Stereochemical Complexity: The (4aR,8aR) configuration in the quinoxaline compound creates distinct chiral centers, which could be critical for enantioselective catalysis or receptor targeting. The pyrrolo-pyridine’s (3aS,7aS) configuration introduces a different spatial arrangement, affecting solubility and steric interactions .

Synthetic Utility: Both compounds are discontinued commercially, necessitating in-house synthesis for research use. The quinoxaline derivative’s synthesis likely involves hydrogenation of a quinoxaline precursor followed by tert-butyloxycarbonyl (Boc) protection, whereas the pyrrolo-pyridine analogue may require more complex ring-closing strategies .

Challenges in Comparative Analysis

- Data Gaps : Critical physicochemical properties (e.g., solubility, stability) and biological activity data are absent for both compounds, limiting a comprehensive functional comparison .

- Application Context : While both are likely intermediates in drug discovery, their specific roles (e.g., as kinase inhibitors or neurotransmitter analogs) remain speculative due to insufficient published studies.

Biological Activity

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate (CAS No. 134003-84-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₀H₁₈N₂O₂

- Molecular Weight : 198.26 g/mol

- InChI Key : UXAWXZDXVOYLII-HTQZYQBOSA-N

The compound features a bicyclic structure that contributes to its biological activity. Its unique configuration allows for interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies suggest it has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

- Neuroprotective Effects : The compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary data indicate that it could modulate inflammatory pathways, which is crucial in various chronic diseases.

Antimicrobial Studies

In a study published in the European Journal of Medicinal Chemistry, compounds related to tert-butyl octahydroquinoxaline were evaluated for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting a potential therapeutic application in treating infections caused by resistant strains .

Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of quinoxaline derivatives revealed that this compound could inhibit neuronal apoptosis induced by oxidative stress. This was assessed using cell viability assays and flow cytometry, showing promising results in enhancing cell survival rates under stress conditions .

Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to simulate an inflammatory response. Results indicated a significant decrease in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Case Studies and Experimental Data

| Study | Focus | Findings |

|---|---|---|

| European Journal of Medicinal Chemistry | Antimicrobial activity | Inhibitory effects on E. coli and S. aureus |

| Neuroprotection Study | Neuroprotective effects | Enhanced cell survival under oxidative stress |

| Inflammation Research | Anti-inflammatory activity | Reduced cytokine production in macrophages |

Q & A

Q. What are the established synthetic routes for tert-butyl octahydroquinoxaline-1(2H)-carboxylate?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in octahydroquinoxaline precursors. A common approach is cyclization under controlled conditions, as seen in analogous compounds like tert-butyl dihydropyridine carboxylates (e.g., Hantzsch dihydropyridine synthesis via condensation of aldehydes, β-keto esters, and ammonium salts in ethanol under reflux) . For functionalized derivatives, bromination or nitration may precede cyclization, as demonstrated in tetrahydroquinoline analogs . Key steps include:

- Protection of the amine with Boc anhydride.

- Cyclization via acid- or base-catalyzed reactions.

- Purification using column chromatography or recrystallization.

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry and purity. For example, tert-butyl protons resonate as singlets near δ 1.49 ppm, while quinoxaline protons appear as multiplet signals in δ 1.6–3.6 ppm . HPLC (gradient methods) monitors reaction progress and purity, with retention times adjusted based on solvent systems (e.g., acetonitrile/water) . Mass spectrometry (ESI-TOF) validates molecular weight, and X-ray crystallography (using SHELX software ) resolves stereochemistry in crystalline derivatives.

Q. What are the stability considerations for the Boc-protected intermediate?

- Methodological Answer : The Boc group is acid-labile. Stability during synthesis requires:

- Avoiding strong acids (e.g., TFA) until deprotection is intended.

- Storing the compound at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis .

- Monitoring degradation via TLC or HPLC, with impurities identified as free amine or tert-butanol byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high enantiomeric purity in derivatives?

- Methodological Answer : Enantioselective synthesis may involve chiral catalysts (e.g., Ti(OEt)₄ with sulfinyl amines) to form intermediates like tert-butanesulfinyl imines, as demonstrated in tetrahydroquinoline derivatives . Key parameters:

- Solvent choice (e.g., toluene for improved stereoselectivity).

- Temperature control (e.g., –78°C for slow nucleation).

- Use of chiral HPLC columns (e.g., Chiralpak®) to assess enantiomeric excess (ee).

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from regioisomerism or conformational flexibility . Strategies include:

Q. What strategies mitigate side reactions during functionalization (e.g., bromination or nitration)?

- Methodological Answer : Side reactions (e.g., overhalogenation or oxidation) are minimized by:

- Low-temperature reactions (–10°C to 0°C) to control reactivity.

- Protecting group compatibility : Ensure Boc stability under electrophilic conditions (e.g., using NBS in CCl₄ for bromination) .

- In situ monitoring via FTIR or Raman spectroscopy to detect intermediates.

Q. How is this compound applied in drug discovery pipelines?

- Methodological Answer : The compound serves as a scaffold for opioid receptor modulators , as seen in tetrahydroquinoline (THQ) derivatives targeting μ-opioid receptors (MOR) . Applications include:

- Structure-activity relationship (SAR) studies : Introducing substituents (e.g., benzyl, naphthyl) at the 6-position to enhance binding affinity.

- Covalent ligand discovery : Functionalizing the quinoxaline core for target-directed kinetics, validated via high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.